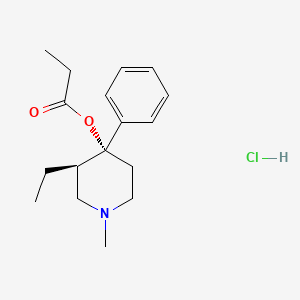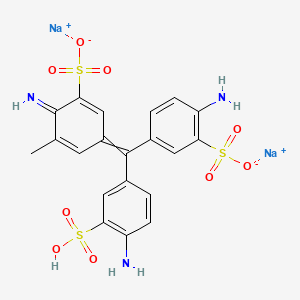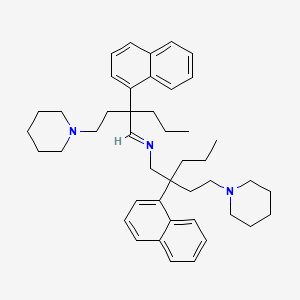![molecular formula C8H10FNO B15289005 [2-Fluoro-6-(methylamino)phenyl]methanol CAS No. 504433-56-1](/img/structure/B15289005.png)
[2-Fluoro-6-(methylamino)phenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-Fluoro-6-(methylamino)phenyl]methanol: is an organic compound that belongs to the class of aromatic alcohols It features a fluorine atom and a methylamino group attached to a benzene ring, with a hydroxymethyl group at the para position relative to the fluorine atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-Fluoro-6-(methylamino)phenyl]methanol typically involves the following steps:
Nitration and Reduction: The starting material, 2-fluoroaniline, undergoes nitration to form 2-fluoro-6-nitroaniline. This intermediate is then reduced to 2-fluoro-6-aminophenol.
Methylation: The amino group of 2-fluoro-6-aminophenol is methylated using methyl iodide in the presence of a base such as sodium carbonate to yield 2-fluoro-6-(methylamino)phenol.
Formylation and Reduction: The hydroxyl group of 2-fluoro-6-(methylamino)phenol is formylated using formaldehyde, followed by reduction with a reducing agent like sodium borohydride to produce this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: [2-Fluoro-6-(methylamino)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-fluoro-6-(methylamino)benzaldehyde or 2-fluoro-6-(methylamino)benzoic acid.
Reduction: Formation of 2-fluoro-6-(methylamino)phenylmethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Building Block: [2-Fluoro-6-(methylamino)phenyl]methanol serves as a building block in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Biochemical Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Agrochemicals: It may be used in the synthesis of agrochemicals with improved efficacy and safety profiles.
作用机制
The mechanism of action of [2-Fluoro-6-(methylamino)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The methylamino group can participate in electrostatic interactions, further stabilizing the compound’s binding to its target.
相似化合物的比较
2-Fluoro-6-aminophenol: Lacks the methylamino group, resulting in different chemical and biological properties.
2-Fluoro-6-(dimethylamino)phenylmethanol: Contains an additional methyl group on the amino nitrogen, which can affect its reactivity and interactions.
2-Fluoro-6-(methylamino)benzoic acid: The carboxylic acid group significantly alters its chemical behavior compared to the hydroxymethyl group.
Uniqueness:
Hydroxymethyl Group: The presence of the hydroxymethyl group in [2-Fluoro-6-(methylamino)phenyl]methanol provides unique reactivity, allowing for further functionalization and derivatization.
Fluorine Atom: The fluorine atom enhances the compound’s stability and ability to participate in hydrogen bonding, making it a valuable scaffold in medicinal chemistry.
属性
CAS 编号 |
504433-56-1 |
|---|---|
分子式 |
C8H10FNO |
分子量 |
155.17 g/mol |
IUPAC 名称 |
[2-fluoro-6-(methylamino)phenyl]methanol |
InChI |
InChI=1S/C8H10FNO/c1-10-8-4-2-3-7(9)6(8)5-11/h2-4,10-11H,5H2,1H3 |
InChI 键 |
UNCMUWKYPXWFJE-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C(C(=CC=C1)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(E)-tert-butyl-[tert-butyl(oxido)iminio]-oxido-ammonium](/img/structure/B15288952.png)
![N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B15288969.png)
![1-[(2S)-3-fluoro-2-methylpropyl]piperazine](/img/structure/B15288975.png)
![{2-Oxo-2-[2-(trimethylsilyl)ethoxy]ethyl}(triphenyl)phosphanium bromide](/img/structure/B15288978.png)


![(19S)-19-ethyl-19-hydroxy-6-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B15288994.png)





